2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid
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Description
The compound “2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid” is an organic molecule. The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for the compound is1S/C9H18N2O4/c1-9 (2,3)15-8 (13)11-6 (5-10)7 (12)14-4/h6H,5,10H2,1-4H3, (H,11,13)/t6-/m1/s1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 4-methyl-3-(propan-2-yl)pentan-2-one, and finally deprotection of the amine to yield the desired product.", "Starting Materials": [ "4-methyl-3-(propan-2-yl)pentan-2-one", "tert-butyl carbamate", "diisopropylcarbodiimide", "N-hydroxysuccinimide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Protection of the amine group: 4-methyl-3-(propan-2-yl)pentan-2-one is reacted with tert-butyl carbamate, diisopropylcarbodiimide, and N-hydroxysuccinimide in the presence of triethylamine to yield the protected amine intermediate.", "Alkylation of the protected amine: The protected amine intermediate is reacted with 4-methyl-3-(propan-2-yl)pentan-2-one in the presence of triethylamine and hydrochloric acid to yield the desired product intermediate.", "Deprotection of the amine group: The protected amine intermediate is treated with sodium hydroxide in ethyl acetate to remove the tert-butyl carbamate protecting group and yield the final product, '2-{[(tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid'." ] } | |
CAS No. |
1850070-38-0 |
Molecular Formula |
C14H27NO4 |
Molecular Weight |
273.4 |
Purity |
95 |
Origin of Product |
United States |
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